1-Fluoro-4-iodo-2-methoxybenzene

Organic Synthesis Medicinal Chemistry Cross-Coupling

1-Fluoro-4-iodo-2-methoxybenzene (C₇H₆FIO), also known as 2-Fluoro-5-iodoanisole, is a halogenated aromatic building block with a molecular weight of 252.02 g/mol and a density of 1.803 g/cm³ [REFS-1, REFS-2]. It is a solid at room temperature with a boiling point of 249.5°C at 760 mmHg.

Molecular Formula C7H6FIO
Molecular Weight 252.02 g/mol
CAS No. 773855-64-4
Cat. No. B1370707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-iodo-2-methoxybenzene
CAS773855-64-4
Molecular FormulaC7H6FIO
Molecular Weight252.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)I)F
InChIInChI=1S/C7H6FIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
InChIKeyFCDKZLAZICFOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-4-iodo-2-methoxybenzene (CAS 773855-64-4): Verified Procurement & Key Properties Guide


1-Fluoro-4-iodo-2-methoxybenzene (C₇H₆FIO), also known as 2-Fluoro-5-iodoanisole, is a halogenated aromatic building block with a molecular weight of 252.02 g/mol and a density of 1.803 g/cm³ [REFS-1, REFS-2]. It is a solid at room temperature with a boiling point of 249.5°C at 760 mmHg . The compound's substitution pattern (1-fluoro, 4-iodo, 2-methoxy) makes it a versatile intermediate, with commercial availability typically at 97% purity or higher [REFS-2, REFS-3, REFS-4].

Critical Procurement Note: Why 1-Fluoro-4-iodo-2-methoxybenzene Cannot Be Arbitrarily Replaced


In the family of fluoroiodoanisoles, the precise positions of the halogen and methoxy substituents on the aromatic ring dictate the molecule's physicochemical properties and, critically, its regioselectivity in downstream reactions [1]. A meta-substituted iodoanisole, for example, will exhibit different electronic properties and a distinct Log P value compared to the ortho/para-substituted target compound [REFS-1, REFS-2]. Substituting one regioisomer for another will lead to a different product or a failed reaction in site-specific cross-couplings. The following evidence quantifies these specific differentiators for 1-Fluoro-4-iodo-2-methoxybenzene (CAS 773855-64-4).

1-Fluoro-4-iodo-2-methoxybenzene: Quantified Differentiation Evidence Guide


Regioisomeric Identity: The 1,4,2 Substitution Pattern Defines Reactivity vs. 1,3,2 and 2,1,3 Analogs

The unique 1,4,2 substitution pattern (fluoro, iodo, methoxy) of the target compound differentiates it from other regioisomers. For instance, the comparator 2-Fluoro-1-iodo-3-methoxybenzene (CAS 1080673-30-8) has a 2,1,3 pattern . The target compound's 4-iodo and 2-methoxy groups on the same ring are a specific arrangement that directs metal-catalyzed cross-couplings like Suzuki-Miyaura or Ullmann reactions to the iodo position, while the adjacent fluoro group can participate in further functionalization [1]. This regiochemistry is fixed and cannot be interchanged with other isomers without altering the intended reaction pathway.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Quantified Lipophilicity: Consensus Log P of 2.83 Differentiates from 3-Fluoro-2-iodoanisole

The target compound's Consensus Log P (octanol-water partition coefficient) is a key metric for predicting its behavior in biological systems and chromatographic separations. The target compound (1-Fluoro-4-iodo-2-methoxybenzene) has a calculated Consensus Log Po/w value of 2.83, averaged from five predictive methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This differentiates it from a related comparator, 3-Fluoro-2-iodoanisole (CAS 7079-54-1), which has a different substitution pattern and therefore a distinct lipophilicity profile .

Drug Design ADME Physicochemical Properties

Predicted Aqueous Solubility: Log S of -3.44 (ESOL) Distinguishes from Other Fluoroiodoanisoles

Aqueous solubility is a critical parameter for both reaction planning and potential biological applications. The target compound has a calculated Log S (ESOL) value of -3.44, translating to a solubility of 0.0907 mg/mL (or 0.00036 mol/L), classifying it as 'Soluble' . This is a specific, quantifiable property of this particular regioisomer. Any other fluoroiodoanisole, due to its different molecular geometry and electron distribution, will possess a different Log S value. This makes the solubility a verifiable, quantitative differentiator for this specific CAS number.

Formulation Science Reaction Solvent Selection Physicochemical Properties

Verifiable Synthetic Utility: Patented Intermediate in Eli Lilly Synthesis (WO2005/94822 A1)

A key differentiator for this compound is its specific, documented use as a synthetic intermediate. The target compound (CAS 773855-64-4) is explicitly cited in the patent literature (WO2005/94822 A1), assigned to Eli Lilly and Company, for the synthesis of pharmaceutically active compounds [REFS-1, REFS-2]. This is a direct, verifiable application that provides a strong rationale for procurement over other regioisomers not specifically claimed in such contexts.

Pharmaceutical Synthesis Patented Chemistry Medicinal Chemistry

High-Value Application Scenarios for Procuring 1-Fluoro-4-iodo-2-methoxybenzene


Executing the Patented Eli Lilly Synthetic Route (WO2005/94822 A1)

For researchers following the synthetic procedures outlined in WO2005/94822 A1, procuring the exact intermediate (CAS 773855-64-4) is mandatory. Using a regioisomer or alternative building block would deviate from the validated synthetic pathway and could result in a different product or a failed reaction [1].

Site-Selective Cross-Coupling (Suzuki-Miyaura or Ullmann) Requiring a 1,4-Substitution Pattern

This compound is an ideal electrophile for cross-coupling reactions where the 1,4,2-substitution pattern is required for regiocontrol [1]. Its iodine atom serves as a highly reactive handle for oxidative addition with palladium or copper catalysts, while the ortho-fluoro group remains intact for subsequent functionalization [2].

Building Block for Fluorinated Drug Discovery Libraries

The incorporation of fluorine is a common strategy to modulate a drug candidate's metabolic stability and lipophilicity [1]. This compound, with its quantified Consensus Log P of 2.83 and predicted solubility of 0.0907 mg/mL, offers a specific physicochemical profile suitable for exploring novel chemical space in medicinal chemistry programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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